Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
Description
Properties
IUPAC Name |
ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVSGTVHFSYKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate, also known as ethyl (E)-4-(furan-2-yl)-2-oxobut-3-enoate, is an organic compound characterized by its furan ring and hydroxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 194.18 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties . Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .
Antioxidant Activity
The compound demonstrates notable antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. This compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage .
Cytotoxicity and Cancer Research
Recent investigations have highlighted the potential cytotoxic effects of this compound against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a lead compound in cancer therapy .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.
- Receptor Modulation : It may bind to receptors that regulate cell proliferation and apoptosis.
- Metabolite Release : Hydrolysis of the ester group can release active metabolites that exert biological effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against tested pathogens such as Staphylococcus aureus and Escherichia coli. These results indicate a promising potential for development into antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In a model of induced inflammation using lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its efficacy in reducing inflammation-related symptoms .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural features and properties of Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate and analogous compounds:
*Calculated molecular weight based on formula.
Reactivity and Functional Group Influence
- Furan vs. Phenyl Substituents : The furan-2-yl group in the target compound offers π-conjugation and oxygen lone pairs, enhancing resonance stabilization compared to phenyl (). However, phenyl’s electron-withdrawing nature may favor electrophilic aromatic substitution over furan’s susceptibility to ring-opening reactions .
- Hydroxyl and Oxo Groups: The 4-hydroxyl group in the target compound may form intramolecular hydrogen bonds with the 2-oxo group, stabilizing enol tautomers. In contrast, ’s 2-hydroxy-4-oxo derivative likely exhibits distinct tautomeric behavior due to positional isomerism .
- Electron-Donating vs. Withdrawing Groups: Ethoxy () and amino () substituents increase electron density on the α,β-unsaturated system, promoting nucleophilic additions. Conversely, difluorophenyl () and trifluoro groups () enhance acidity of α-hydrogens, facilitating enolate formation .
Physicochemical Properties
- Polarity and Solubility: Compounds with hydroxyl (target, ) or amino () groups exhibit higher polarity and improved aqueous solubility compared to purely aromatic derivatives (). The cyclohexyl-dioxo compound () may display lower solubility due to nonpolar bulk .
- LogP and PSA: Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate (LogP = 1.82, PSA = 69.39 Ų) is less lipophilic than the target compound (estimated LogP ~1.5, PSA ~85 Ų), reflecting differences in hydrogen-bonding capacity .
Preparation Methods
Direct Condensation of Furan-2-yl Derivatives with Unsaturated Esters
This method involves the condensation of furan-2-yl derivatives with unsaturated esters such as ethyl acrylate or methyl acrylate. The process typically proceeds via a Michael addition or a related nucleophilic addition mechanism, followed by dehydration to form the conjugated keto ester.
- React 2-acetylfuran with ethyl acrylate or methyl acrylate in an aprotic solvent like dichloromethane (DCM).
- Use base catalysts such as potassium carbonate or sodium ethoxide to facilitate the condensation.
- Conduct the reaction at low temperatures (often around -78°C to room temperature) to control selectivity and yield.
- Isolate the product via extraction and purification through column chromatography.
- The synthesis of (E)-ethyl 4-(furan-3-yl)-4-hydroxybut-2-enoate was achieved with an 82% yield, indicating high efficiency under optimized conditions.
- Variations with different substituted furans have been reported, demonstrating the method's versatility.
Preparation via Grignard Reactions with Acetyl Derivatives
This approach employs Grignard reagents derived from β-bromophenyl or phenyl derivatives, which are reacted with diethyl oxalate or oxalyl chloride to form α, β-diketo esters, subsequently transformed into the target compound.
- Synthesize the Grignard reagent by reacting β-bromophenyl derivatives with magnesium in anhydrous tetrahydrofuran (THF).
- Add diethyl oxalate or oxalyl chloride to the Grignard solution at controlled low temperatures.
- The resulting intermediate undergoes hydrolysis and esterification steps to yield the desired keto ester.
- The method yields high purity products with a relatively short synthesis cycle.
- The process requires strict anhydrous conditions and low-temperature control to prevent side reactions, such as Wurz side reactions, which can reduce yields.
Multi-step Synthesis Involving Phenyl and Furan Derivatives
This method involves multi-step reactions starting from phenyl aldehydes or phenylacetic acids, progressing through condensation, reduction, and esterification stages.
- Condense phenyl aldehyde with malonic acid derivatives to form β-phenylacrylic acids.
- Esterify these acids to form esters such as ethyl or methyl esters.
- React with appropriate furan derivatives or perform subsequent modifications to introduce the furan ring at the desired position.
- The process is more complex but allows for structural modifications, enabling the synthesis of various derivatives.
- It is suitable for producing compounds with specific substitution patterns on the aromatic ring.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct Condensation | Furan-2-yl derivatives + Unsaturated esters | Michael addition, dehydration | Low temperature, aprotic solvents | Up to 82% | Simple, high yield | Limited substrate scope |
| Grignard Route | β-bromophenyl derivatives + Diethyl oxalate | Grignard addition, hydrolysis | Anhydrous, low temperature | High purity, efficient | Short cycle, high yield | Strict conditions, side reactions |
| Multi-step Phenyl Derivatives | Phenyl aldehyde + malonic derivatives | Condensation, esterification | Mild to moderate conditions | Variable | Structural flexibility | Complex, longer process |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
